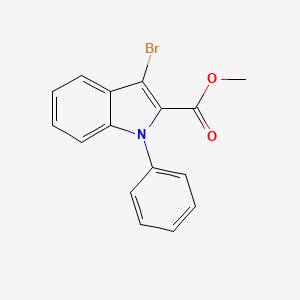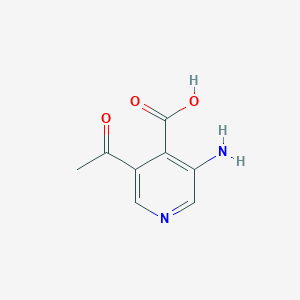![molecular formula C28H35N3O8 B13443742 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate CAS No. 1392430-17-9](/img/structure/B13443742.png)
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is an impurity of Metaxalone, a muscle relaxant used to relieve pain .
Preparation Methods
The synthesis of 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate involves multiple steps. The primary synthetic route includes the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with isocyanuric acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Metaxalone, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate involves its interaction with specific molecular targets. The compound’s glycidyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate can be compared with other similar compounds such as:
Metaxalone: The parent compound from which it is derived.
Other glycidyl isocyanurates: Compounds with similar glycidyl and isocyanurate functional groups.
Properties
CAS No. |
1392430-17-9 |
|---|---|
Molecular Formula |
C28H35N3O8 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
1,3-bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-5-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C28H35N3O8/c1-17-5-18(2)8-23(7-17)37-14-21(32)11-29-26(34)30(28(36)31(27(29)35)13-25-16-39-25)12-22(33)15-38-24-9-19(3)6-20(4)10-24/h5-10,21-22,25,32-33H,11-16H2,1-4H3 |
InChI Key |
ONJPFFGPJXMVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C(=O)N(C(=O)N(C2=O)CC(COC3=CC(=CC(=C3)C)C)O)CC4CO4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


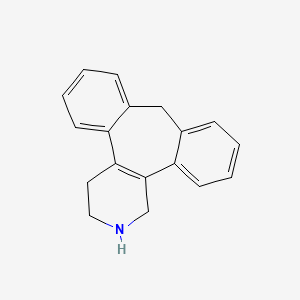

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
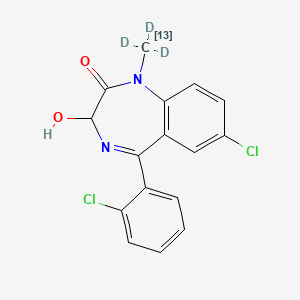

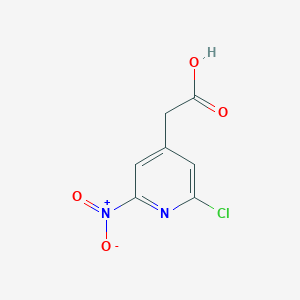
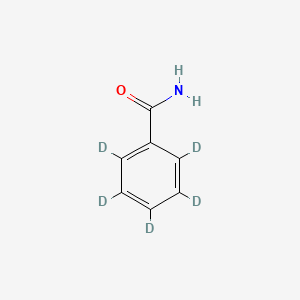

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
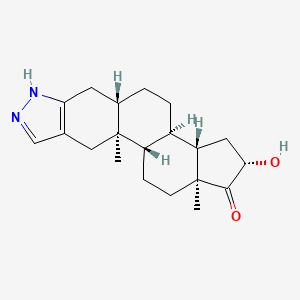
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
